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Introduction
The Acetylated Myelin Basic Protein fragment (4-14), denoted as Ac-MBP (4-14), is a synthetic

peptide that serves as a highly specific substrate for Protein Kinase C (PKC).[1][2][3] Its

sequence, Ac-Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu-OH, mimics the phosphorylation

site of the native Myelin Basic Protein. A key advantage of using the acetylated form is its

resistance to phosphatases, which allows for the accurate measurement of kinase activity in

crude cell and tissue extracts without prior purification steps.[2] While it is a preferred substrate

for PKC, with a Michaelis-Menten constant (Km) of 7 μM, it can also be utilized in assays for

other kinases such as p38 MAP kinase.[3][4][5] This application note provides a detailed

standard operating procedure for performing the Ac-MBP (4-14) phosphorylation assay to

quantify kinase activity.

Principle of the Assay
The assay quantifies the activity of a target kinase by measuring the transfer of a phosphate

group from a donor molecule, typically radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP), to the Ac-

MBP (4-14) substrate. The amount of incorporated radioactivity in the peptide is directly
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proportional to the kinase activity. The phosphorylated peptide is then separated from the

unincorporated radiolabeled ATP, and the radioactivity is quantified using a scintillation counter.

Materials and Reagents
Ac-MBP (4-14) peptide substrate

Purified active kinase or cell/tissue lysate

[γ-³²P]ATP or [γ-³³P]ATP

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)[6]

ATP solution

Phosphatidylserine and Diacylglycerol (for PKC activation)

Phorbol 12-myristate 13-acetate (PMA) (optional PKC activator)[7]

Specific kinase inhibitors (for negative control)

Phosphocellulose paper discs (e.g., P81)[8]

Wash buffer (e.g., 1% phosphoric acid)[9]

Scintillation fluid

Scintillation counter

Standard laboratory equipment (pipettes, tubes, incubator, etc.)

Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific kinase

and experimental conditions.

1. Preparation of Reagents:
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Kinase Reaction Buffer (2X): Prepare a 2X stock solution containing 40 mM Tris-HCl (pH

7.5), 20 mM MgCl₂, and 2 mM CaCl₂. Store at 4°C.

Ac-MBP (4-14) Substrate Stock (10X): Dissolve Ac-MBP (4-14) in deionized water to a final

concentration of 500 µM. Aliquot and store at -20°C.

ATP Stock (10X): Prepare a 200 µM ATP solution in deionized water. For radioactive assays,

this will be a mix of "cold" ATP and [γ-³²P]ATP. The final specific activity should be

determined based on experimental needs (typically 200-1000 cpm/pmol). Store at -20°C.

Kinase Dilution Buffer: Use the 1X Kinase Reaction Buffer for diluting the kinase enzyme or

cell lysate.

Stop Solution: 75 mM phosphoric acid.

2. Assay Procedure:

Prepare the kinase reaction master mix. For a single 25 µL reaction, combine the following

on ice:

12.5 µL of 2X Kinase Reaction Buffer

2.5 µL of 10X Ac-MBP (4-14) substrate (final concentration: 50 µM)

Variable volume of kinase solution (enzyme or lysate)

Deionized water to a final volume of 22.5 µL.

Include appropriate controls:

Negative Control (No Kinase): Replace the kinase solution with kinase dilution buffer.

Inhibitor Control: Pre-incubate the kinase with a specific inhibitor before adding it to the

master mix.

Initiate the reaction by adding 2.5 µL of 10X [γ-³²P]ATP solution (final concentration: 20 µM).
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Incubate the reaction mixture at 30°C for 10-30 minutes. The incubation time should be

optimized to ensure the reaction is within the linear range.[10]

Terminate the reaction by spotting 20 µL of the reaction mixture onto a labeled P81

phosphocellulose paper disc.

Immediately place the discs in a beaker containing 1% phosphoric acid.

Wash the discs three to four times with 1% phosphoric acid for 5-10 minutes each wash to

remove unincorporated [γ-³²P]ATP.

Perform a final wash with acetone to dry the discs.

Place the dried discs into scintillation vials, add an appropriate amount of scintillation fluid,

and count the radioactivity using a scintillation counter.

3. Data Analysis:

Calculate the specific activity of the [γ-³²P]ATP (cpm/pmol).

Determine the amount of phosphate incorporated into the Ac-MBP (4-14) substrate in pmol.

Express the kinase activity as pmol of phosphate transferred per minute per microgram of

protein (pmol/min/µg).

Data Presentation
Parameter Value Kinase Reference

Km for Ac-MBP (4-14) 7 µM
Protein Kinase C

(PKC)
[3][4]

Substrate

Concentration
20 µM - 100 µM p38 MAPK, PKC [7][9][10]

ATP Concentration 10 µM - 100 µM p38 MAPK, PKC [5][9]

SB202190 IC50 16 nM p38α/MAPK14 [5]

GW 5074 IC50 2,300 nM p38α/MAPK14 [5]
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Caption: Protein Kinase C (PKC) Signaling Pathway.

Experimental Workflow
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Caption: Ac-MBP (4-14) Phosphorylation Assay Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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